![molecular formula C10H12N2O5 B12000771 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 86022-41-5](/img/structure/B12000771.png)
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate
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Overview
Description
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate: is an organic compound known for its unique structural properties. It is typically a colorless or pale yellow solid and has limited solubility in water but can dissolve in certain organic solvents . This compound is often used as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has the molecular formula C10H12N2O5 and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, characterized by a beta-hydroxy group and a nitro group at the 4-position of the aromatic ring, which enhance its biological activity and solubility in various solvents.
Pharmaceutical Applications
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Drug Development :
- This compound serves as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic contexts.
- Its structural features allow for interactions with biological macromolecules, which are crucial for understanding its mechanism of action. Interaction studies have indicated binding affinities that could lead to potential therapeutic uses .
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Biochemical Probes :
- The compound is utilized as a biochemical probe in various studies, particularly those related to enzyme inhibition and receptor binding. Its unique functional groups contribute to its reactivity with specific biological targets, providing insights into enzyme mechanisms and potential drug interactions.
Research Applications
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Analytical Chemistry :
- This compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). This method allows for the purification of the compound from mixtures, facilitating further research into its properties and applications .
- The reverse phase HPLC method employs acetonitrile and water as the mobile phase, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid. This scalability makes it suitable for both analytical and preparative purposes .
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Synthesis Studies :
- Various synthesis methods have been reported for this compound, contributing to its availability for research purposes. These methods often focus on optimizing yields and purity, which are critical for subsequent applications in drug formulation and biochemical assays.
Case Study 1: Anti-Microbial Activity
A study evaluated the anti-bacterial activity of this compound against several human pathogenic bacteria. The compound demonstrated significant inhibitory effects, particularly when modified with electron-withdrawing groups on the phenyl ring, enhancing its efficacy against bacterial strains such as E. coli .
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibition highlighted the compound's potential as an anti-infective agent. Docking studies suggested that this compound could inhibit MurB enzymes in bacteria, providing a pathway for developing new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites may interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine: Similar structure but lacks the methyl ester group.
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-L-alaninate: Similar structure but with a different stereochemistry.
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-D-alaninate: Similar structure but with a different stereochemistry.
Uniqueness: Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
86022-41-5 |
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Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1 |
InChI Key |
QGOBGGUPLZGSOC-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
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